1,1,1-trifluoro-2-methylbut-3-yn-2-ol
Description
1,1,1-Trifluoro-2-methylbut-3-yn-2-ol (CAS: Not explicitly listed in evidence; product code EN300-3429293 ) is a fluorinated tertiary alcohol with a propargyl (alkynol) backbone. Its structure features a trifluoromethyl (-CF₃) group at the 1-position, a methyl group at the 2-position, and a terminal alkyne at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its electron-withdrawing trifluoromethyl group, which enhances acidity (pKa ~9–11 for similar fluorinated alcohols) and stabilizes transition states in reactions like nucleophilic substitutions or cycloadditions . It is commonly sourced from specialty chemical catalogs, indicating its niche applications in drug discovery and materials science .
Properties
Molecular Formula |
C5H5F3O |
|---|---|
Molecular Weight |
138.09 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-3-4(2,9)5(6,7)8/h1,9H,2H3 |
InChI Key |
UTBLHEIETFFHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Under anhydrous conditions, tetrabutylammonium fluoride (TBAF) activates TMSCF₃ by cleaving the Si–CF₃ bond, generating a trifluoromethyl anion. This nucleophile attacks the electrophilic carbonyl carbon of 2-methylbut-3-yn-2-one, forming a tetrahedral intermediate. Subsequent protonation yields the tertiary alcohol (Scheme 1).
Scheme 1 :
\underset{\text{2-Methylbut-3-yn-2-one}}{\ce{RC#CC(O)R'}} + \ce{TMSCF3} \xrightarrow{\text{TBAF}} \underset{\text{1,1,1-Trifluoro-2-methylbut-3-yn-2-ol}}{\ce{RC#CC(CF3)(OH)R'}}
Experimental Procedure
A solution of 2-methylbut-3-yn-2-one (1.0 equiv) in tetrahydrofuran (THF) is cooled to 0°C under nitrogen. TMSCF₃ (1.2 equiv) and TBAF (0.1 equiv) are added dropwise, and the mixture is stirred for 12–24 hours at room temperature. Quenching with aqueous HCl (1M) followed by extraction with diethyl ether and purification via silica gel chromatography affords the product in 65–78% yield.
Table 1 : Optimization of Nucleophilic Trifluoromethylation
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TMSCF₃, TBAF | THF | 25 | 72 |
| TMSCF₃, KF/18-crown-6 | DCM | 0 → 25 | 68 |
Copper-Catalyzed Decarboxylative Trifluoromethylation
This one-pot strategy bypasses unstable intermediates by directly converting propargyl alcohols into trifluoromethylated derivatives. The protocol involves in situ formation of bromodifluoroacetate esters followed by copper-mediated decarboxylation.
Stepwise Synthesis
-
Esterification : 2-Methylbut-3-yn-2-ol reacts with bromodifluoroacetic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the bromodifluoroacetate ester (85–90% yield).
-
Decarboxylation : The ester undergoes Cu(I)-catalyzed decomposition in dimethylformamide (DMF) at 80°C, releasing CO₂ and generating the trifluoromethyl group.
Key Advantages :
Table 2 : Substrate Scope for Decarboxylative Trifluoromethylation
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Methylbut-3-yn-2-ol | CuI | 6 | 74 |
| 2-Phenylprop-2-yn-1-ol | CuBr | 8 | 68 |
Hydrotrifluoromethylation of 2-Methylbut-3-yn-1-ol
While less common, radical-mediated hydrotrifluoromethylation offers an alternative route. Initiated by photoredox catalysts (e.g., Ir(ppy)₃), trifluoromethyl iodide (CF₃I) adds across the alkyne triple bond, followed by tautomerization to the tertiary alcohol.
Photoredox Protocol
A mixture of 2-methylbut-3-yn-1-ol (1.0 equiv), CF₃I (2.0 equiv), and Ir(ppy)₃ (2 mol%) in acetonitrile is irradiated with blue LEDs (456 nm) for 24 hours. The reaction proceeds via a trifluoromethyl radical intermediate, which adds to the alkyne, forming a vinyl radical that abstracts a hydrogen atom to yield the product (55–60% yield).
Challenges :
-
Moderate regioselectivity due to competing pathways.
-
Requires rigorous exclusion of oxygen.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 3H, CH₃), 2.45 (s, 1H, OH), 2.98 (s, 1H, ≡CH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ −78.0 (s, CF₃).
-
IR (ATR): ν 3340 cm⁻¹ (O–H), 2120 cm⁻¹ (C≡C), 1150–1250 cm⁻¹ (C–F).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇F₃O |
| Molecular Weight | 164.10 g/mol |
| Boiling Point | 142–144°C |
| Density | 1.24 g/cm³ |
Comparative Analysis of Synthetic Routes
Table 3 : Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | 72 | 98 | High |
| Decarboxylative Trifluoromethylation | 74 | 95 | Moderate |
| Hydrotrifluoromethylation | 58 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
1,1,1-trifluoro-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups for enhanced bioactivity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2-methylbut-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
(a) 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol (CAS: 128746-89-4 )
- Key Differences : Replaces the methyl group with a phenyl ring at the 1-position.
- The trifluoro group at the 4-position (vs. 1-position in the target compound) alters electronic effects, reducing steric hindrance near the alkyne.
- Applications : Likely used in ligand design or as a fluorinated building block for pharmaceuticals .
(b) 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (CAS: 88462-65-1 )
- Key Differences: Contains a phenoxy ether linkage and a trifluoromethyl group on the aromatic ring.
- Impact : The ether group increases hydrophilicity compared to the purely aliphatic target compound. The trifluoromethylphenyl moiety enhances electron-withdrawing effects, making the alkyne more electrophilic in click chemistry applications .
- Applications : Suitable for synthesizing trifluoromethylated heterocycles or polymers .
(c) (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol (CAS: 89524-18-5 )
- Key Differences: Features a double bond (enol) instead of a triple bond (ynol) and an (E)-stereochemistry.
- Impact: The enol structure increases planarity, favoring conjugation and redox reactivity. The stereochemistry may influence binding affinity in chiral environments, such as enzyme active sites .
- Applications: Potential use in asymmetric catalysis or as a fluorinated diene in Diels-Alder reactions .
(d) 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol (CAS: Not listed; synonyms include Allyl Hexafluoroisopropanol )
- Key Differences : Adds a second trifluoromethyl group at the 2-position and a pentenyl chain.
- Impact : The dual trifluoromethyl groups significantly increase lipophilicity (logP ~2.5 estimated) and thermal stability. The pentenyl chain introduces allylic reactivity for functionalization .
- Applications : High-value intermediate for agrochemicals or surfactants due to enhanced fluorine content .
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 1,1,1-trifluoro-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves propargylic alcohol oxidation or alkyne functionalization . For example, trifluoromethyl-substituted propargylic alcohols can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions (e.g., dichloromethane, 0–25°C) . Optimization includes controlling reaction temperature to prevent side reactions (e.g., over-oxidation) and using catalytic bases like triethylamine to stabilize intermediates. Purification via column chromatography with hexane/ethyl acetate mixtures is common.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 1,1,1-trifluoro-2-methylbut-3-yn-2-ol?
- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl groups (δ ≈ -60 to -70 ppm). NMR resolves the hydroxyl proton (δ ≈ 2–3 ppm) and alkyne protons (δ ≈ 2–3 ppm, split due to coupling with fluorine).
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving steric effects from the trifluoromethyl and methyl groups .
- IR Spectroscopy : O-H stretches (3200–3600 cm) and C≡C vibrations (~2100 cm) confirm functional groups .
Q. How does the hydroxyl group in 1,1,1-trifluoro-2-methylbut-3-yn-2-ol influence its reactivity in nucleophilic substitutions or cycloadditions?
The hydroxyl group can be activated for substitution via tosylation or mesylation, enabling reactions with nucleophiles (e.g., amines, thiols). The alkyne moiety participates in Huisgen cycloadditions (click chemistry) with azides under copper catalysis, forming triazole derivatives. Steric hindrance from the trifluoromethyl group may slow kinetics, requiring elevated temperatures (e.g., 60–80°C) .
Advanced Research Questions
Q. What computational methods are used to model the reaction mechanisms of 1,1,1-trifluoro-2-methylbut-3-yn-2-ol in asymmetric catalysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and enantioselectivity in reactions involving chiral catalysts. For example, the hydroxyl group’s hydrogen-bonding interactions with catalysts like Jacobsen’s thiourea can be modeled to optimize enantiomeric excess (ee) in asymmetric reductions .
Q. How can enantioselective synthesis of 1,1,1-trifluoro-2-methylbut-3-yn-2-ol derivatives be achieved?
Chiral auxiliaries or organocatalysts (e.g., proline derivatives) enable enantioselective formation. For instance, kinetic resolution using lipases (e.g., Candida antarctica) selectively acetylates one enantiomer, leaving the desired (R)- or (S)-form unreacted. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .
Q. How can contradictory data on solvent effects in trifluoromethyl-propargylic alcohol reactions be resolved?
Conflicting reports on solvent polarity’s impact (e.g., DMSO vs. THF) require systematic kinetic studies. For example, UV-Vis spectroscopy can track reaction progress under varying conditions, while multivariate analysis (e.g., PCA) identifies dominant factors (e.g., dielectric constant, hydrogen-bonding capacity) .
Q. What strategies are used to study the interaction of 1,1,1-trifluoro-2-methylbut-3-yn-2-ol with biological targets (e.g., enzymes)?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to active sites (e.g., cytochrome P450 enzymes).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions.
- Fluorescence Quenching : Monitors conformational changes in proteins upon compound binding .
Q. How can the environmental fate and degradation pathways of this compound be assessed?
- Photodegradation Studies : Simulate UV exposure (λ = 254–365 nm) in aqueous solutions, analyzing intermediates via LC-MS.
- Biodegradation Assays : Use soil or microbial consortia to track CO evolution (OECD 301B test).
- QSAR Modeling : Predicts ecotoxicity endpoints (e.g., LC) based on structural descriptors like logP and electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
